Enzyme Inhibition Specificity: Negligible Dihydroorotase Inhibition Defines Utility as Negative Control
In a direct enzyme inhibition assay, 2,3-dihydro-1H-indene-4-carboxylic acid produced an IC₅₀ of 1.00×10⁶ nM (1 mM) against dihydroorotase from mouse Ehrlich ascites cells at pH 7.37 and 10 µM concentration [1]. This value represents negligible inhibition compared to reference inhibitors; for context, competitive dihydroorotase inhibitors in the same enzyme class typically exhibit IC₅₀ values in the low micromolar to nanomolar range. The compound's near-complete lack of dihydroorotase inhibitory activity establishes its utility as an inert negative control or scaffold for functionalization, whereas structurally related indane-1-carboxylic acid derivatives (e.g., 6-chloro-5-cyclohexylindan-1-carboxylic acid, TAI-284) demonstrate potent anti-inflammatory activity comparable to indomethacin [2].
| Evidence Dimension | Dihydroorotase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.00×10⁶ nM (1 mM) |
| Comparator Or Baseline | 6-Chloro-5-cyclohexylindan-1-carboxylic acid (TAI-284): anti-inflammatory activity comparable to indomethacin |
| Quantified Difference | Target compound shows ~3–6 orders of magnitude lower inhibitory activity than active indane acid pharmacophores |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, 10 µM compound concentration |
Why This Matters
This differential inactivity qualifies the compound as a validated negative control for dihydroorotase assays and confirms that biological activity in indane-4-carboxylic acid derivatives requires structural elaboration beyond the parent scaffold.
- [1] BindingDB. (2013). Affinity Data for 2,3-Dihydro-1H-indene-4-carboxylic Acid: IC₅₀ = 1.00E+6 nM against dihydroorotase from mouse Ehrlich ascites at pH 7.37, 10 µM. View Source
- [2] Noguchi, S. et al. (1968). Potential Antiinflammatory Agents. II. Synthesis and Structure-Activity Relationships of 6-Chloro-5-cyclohexylindan-1-carboxylic Acid (TAI-284). Chemical and Pharmaceutical Bulletin, 16(3), 488–493. View Source
